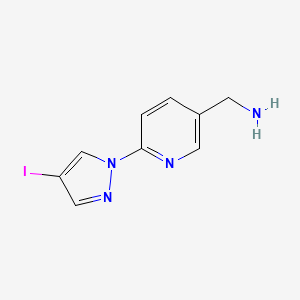
9-Methyl-9-vinyl-9-sila-fluoren
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Methyl-9-vinyl-9-sila-fluoren: is a chemical compound with the molecular formula C15H14Si and a molecular weight of 222.36 g/mol . It is a derivative of silafluorene, where a silicon atom replaces a carbon atom in the fluorene structure.
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 9-Methyl-9-vinyl-9-sila-fluoren typically involves the reaction of 9-bromo-9-methyl-9-silafluorene with a vinylating agent under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like tetrahydrofuran (THF). The reaction mixture is heated to reflux, and the product is purified by column chromatography .
Industrial Production Methods:
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 9-Methyl-9-vinyl-9-sila-fluoren can undergo oxidation reactions to form siloxane derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding silane derivative.
Common Reagents and Conditions:
Reduction: LiAlH4, NaBH4; reactions are usually performed in anhydrous ether or THF under inert atmosphere.
Substitution: Halides, amines; reactions often require a catalyst, such as palladium or copper, and are conducted in polar solvents like DMF or DMSO.
Major Products:
Oxidation: Siloxane derivatives.
Reduction: Silane derivatives.
Substitution: Various substituted silafluorenes depending on the nucleophile used.
Scientific Research Applications
Chemistry:
9-Methyl-9-vinyl-9-sila-fluoren is used as a building block in the synthesis of advanced materials, including polymers and dendrimers. Its unique electronic properties make it valuable in the development of organic semiconductors and light-emitting diodes (OLEDs) .
Biology:
In biological research, this compound derivatives are explored for their potential as fluorescent probes and imaging agents. Their ability to emit light upon excitation makes them useful in various imaging techniques .
Medicine:
While direct medical applications of this compound are limited, its derivatives are investigated for potential use in drug delivery systems and as components of diagnostic tools .
Industry:
In the industrial sector, this compound is utilized in the production of high-performance materials, such as coatings, adhesives, and sealants. Its stability and unique properties contribute to the durability and performance of these materials .
Mechanism of Action
The mechanism of action of 9-Methyl-9-vinyl-9-sila-fluoren is primarily related to its electronic structure and ability to participate in various chemical reactions. The silicon atom in the silafluorene ring influences the compound’s reactivity and stability. In electronic applications, the compound’s ability to transport charge and emit light is attributed to its conjugated π-system and the presence of the vinyl group .
Comparison with Similar Compounds
9-Silafluorene: A parent compound where the vinyl and methyl groups are absent.
9-Germafluorene: A germanium analog of 9-silafluorene with similar properties but different electronic characteristics.
9-Aryl-9-methyl-9-silafluorenes: Compounds with aryl substituents at the 9-position, exhibiting different photophysical properties.
Uniqueness:
9-Methyl-9-vinyl-9-sila-fluoren stands out due to the presence of both vinyl and methyl groups, which enhance its reactivity and electronic properties. This combination makes it particularly valuable in the synthesis of advanced materials and electronic devices .
Properties
Molecular Formula |
C15H14Si |
|---|---|
Molecular Weight |
222.36 g/mol |
IUPAC Name |
5-ethenyl-5-methylbenzo[b][1]benzosilole |
InChI |
InChI=1S/C15H14Si/c1-3-16(2)14-10-6-4-8-12(14)13-9-5-7-11-15(13)16/h3-11H,1H2,2H3 |
InChI Key |
BLOQDNKXGZAAOF-UHFFFAOYSA-N |
Canonical SMILES |
C[Si]1(C2=CC=CC=C2C3=CC=CC=C31)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(4,5,6,7-Tetrahydropyrazolo[4,3-c]pyridin-1-yl)ethanol;dihydrochloride](/img/structure/B12103408.png)


![7-Oxo-1-aza-bicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B12103422.png)








![prop-2-enyl 3-[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoate](/img/structure/B12103454.png)
